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molecular formula C9H6F3NO2S B122807 N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide CAS No. 154498-33-6

N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide

Cat. No. B122807
M. Wt: 249.21 g/mol
InChI Key: JWIRJUYAEBYYJA-UHFFFAOYSA-N
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Patent
US05624943

Procedure details

Under the conditions of example 21 C, 2 g of N-[3-(2-trimethylsilylethinyl)-phenyl]-1,1,1-trifluoromethanesulfonamide is reacted with 6.9 ml of a 1-molar solution of tetrabutylammonium fluoride in tetrahydrofuran and worked up. 387 mg of N-(3-ethinylphenyl)-1,1,1-trifluoromethanesulfonamide is obtained as oily crude product.
Name
N-[3-(2-trimethylsilylethinyl)-phenyl]-1,1,1-trifluoromethanesulfonamide
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]#[C:4][C:5]1[CH:6]=[C:7]([NH:11][S:12]([C:15]([F:18])([F:17])[F:16])(=[O:14])=[O:13])[CH:8]=[CH:9][CH:10]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[C:4]([C:5]1[CH:6]=[C:7]([NH:11][S:12]([C:15]([F:18])([F:16])[F:17])(=[O:14])=[O:13])[CH:8]=[CH:9][CH:10]=1)#[CH:3] |f:1.2|

Inputs

Step One
Name
N-[3-(2-trimethylsilylethinyl)-phenyl]-1,1,1-trifluoromethanesulfonamide
Quantity
2 g
Type
reactant
Smiles
C[Si](C#CC=1C=C(C=CC1)NS(=O)(=O)C(F)(F)F)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=C(C=CC1)NS(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 387 mg
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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